REACTION_SMILES
|
[Br:2][c:3]1[cH:4][c:5]([CH3:18])[c:6]([CH:9]([CH3:10])[NH:11][S:12]([C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[cH:7][cH:8]1.[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24].[ClH:1]>>[Br:2][c:3]1[cH:4][c:5]([CH3:18])[c:6]([CH:9]([CH3:10])[N:11]=[C:20]=[O:21])[cH:7][cH:8]1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(Br)ccc1C(C)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |